Cas no 17782-81-9 (imidazo[2,1-b][1,3]thiazole-5-carboxylic acid)
![imidazo[2,1-b][1,3]thiazole-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/17782-81-9x500.png)
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Imidazo[2,1-b]thiazole-5-carboxylic acid
- imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- RW4012
- ZGIABSKPSCMXFD-UHFFFAOYSA-N
- RP23087
- 5-imidazo[2,1-b]thiazolecarboxylic acid
- imidazo [2,1-b]thiazole-5-carboxylic acid
- ST2413130
- AB0022919
- W3878
- 782I819
- A812301
- AC-27205
- DTXSID00680740
- J-521518
- FT-0701809
- FS-3253
- Imidazo[2 pound not1-b]thiazole-5-carboxylic acid
- SCHEMBL269609
- AKOS015920176
- CS-0005547
- 17782-81-9
- EN300-141863
- MFCD09743157
- Imidazo[2,1-b]thiazole-5-carboxylicacid
- ALBB-034697
- DA-17139
-
- MDL: MFCD09743157
- インチ: 1S/C6H4N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h1-3H,(H,9,10)
- InChIKey: ZGIABSKPSCMXFD-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])N2C1=NC([H])=C2C(=O)O[H]
計算された属性
- せいみつぶんしりょう: 167.99900
- どういたいしつりょう: 167.999
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.8
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.74
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.808
- PSA: 82.84000
- LogP: 1.09400
- じょうきあつ: No data available
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02457-0.25g |
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
17782-81-9 | 97% | 0.25g |
882.00 | 2021-07-09 | |
Enamine | EN300-141863-0.1g |
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
17782-81-9 | 95% | 0.1g |
$87.0 | 2023-02-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02457-0.25g |
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
17782-81-9 | 97% | 0.25g |
¥882 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBARE014-100MG |
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
17782-81-9 | 95% | 100MG |
¥ 270.00 | 2023-04-14 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02457-0.1g |
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
17782-81-9 | 97% | 0.1g |
556.00 | 2021-07-09 | |
Chemenu | CM131644-1g |
imidazo[2,1-b]thiazole-5-carboxylic acid |
17782-81-9 | 95+% | 1g |
$525 | 2021-08-05 | |
TRC | I707018-10mg |
Imidazo[2,1-b]thiazole-5-carboxylic acid |
17782-81-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
abcr | AB437076-1 g |
Imidazo[2,1-b]thiazole-5-carboxylic acid; . |
17782-81-9 | 1g |
€276.50 | 2022-06-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I182178-250mg |
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
17782-81-9 | 97% | 250mg |
¥467.90 | 2023-09-02 | |
Alichem | A059004286-1g |
Imidazo[2,1-b]thiazole-5-carboxylic acid |
17782-81-9 | 98% | 1g |
$394.74 | 2022-04-02 |
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
imidazo[2,1-b][1,3]thiazole-5-carboxylic acidに関する追加情報
Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 17782-81-9): A Comprehensive Overview of Its Structure, Applications, and Recent Research Findings
Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid, identified by its unique chemical identifier CAS No. 17782-81-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazothiazole class, a structural motif known for its broad spectrum of biological activities. The intricate arrangement of nitrogen and sulfur atoms within its molecular framework contributes to its distinctive chemical properties and potential therapeutic applications.
The molecular structure of imidazo[2,1-b][1,3]thiazole-5-carboxylic acid consists of a fused ring system comprising an imidazole ring connected to a thiazole ring at the 2-position and 1-position, respectively. The presence of a carboxylic acid functional group at the 5-position enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. This structural feature allows for further functionalization, enabling the development of derivatives with tailored biological activities.
In recent years, imidazo[2,1-b][1,3]thiazole-5-carboxylic acid has been extensively studied for its pharmacological potential. Research has demonstrated that this compound exhibits inhibitory effects on various enzymes and receptors involved in inflammatory and infectious diseases. Specifically, studies have highlighted its ability to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, derivatives of this compound have shown promise in inhibiting viral proteases, making it a candidate for antiviral therapies.
One of the most compelling aspects of imidazo[2,1-b][1,3]thiazole-5-carboxylic acid is its role as a scaffold for drug discovery. The heterocyclic system provides a versatile platform for designing molecules with enhanced binding affinity and selectivity towards target proteins. Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing derivatives of this compound, facilitating the identification of novel lead compounds for drug development.
Moreover, the carboxylic acid group in imidazo[2,1-b][1,3]thiazole-5-carboxylic acid allows for further chemical modifications, such as esterification or amidation, which can alter its solubility and bioavailability. These modifications are crucial for optimizing pharmacokinetic properties and improving therapeutic efficacy. For instance, esters derived from this compound have been explored as prodrugs to enhance oral bioavailability while maintaining target specificity.
The synthesis of imidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advances in green chemistry have also led to the development of more sustainable synthetic methods that minimize waste and reduce environmental impact. These innovations are essential for large-scale production and commercialization.
Recent research has also explored the antimicrobial properties of imidazo[2,1-b][1,3]thiazole-5-carboxylic acid derivatives. Studies have shown that certain modifications of this scaffold can lead to compounds with potent activity against Gram-positive bacteria and fungi. This finding is particularly relevant in light of the growing problem of antibiotic resistance, where novel antimicrobial agents are urgently needed.
In conclusion,imidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 17782-81-9) is a versatile heterocyclic compound with significant potential in pharmaceutical applications. Its unique structural features enable diverse biological activities ranging from anti-inflammatory to antiviral effects. The ongoing research into its derivatives continues to uncover new therapeutic possibilities and underscores its importance as a pharmacological scaffold.
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